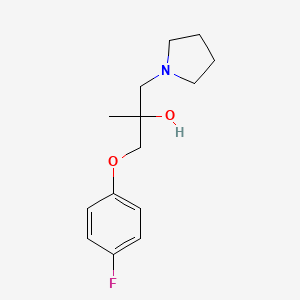

1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol

Descripción

1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol is a synthetic organic compound characterized by a propanol backbone substituted with a 4-fluorophenoxy group, a methyl group, and a pyrrolidinyl moiety. The fluorophenoxy group is electron-withdrawing, which may influence electronic properties and reactivity, while the pyrrolidinyl group could enhance solubility in polar solvents under acidic conditions .

Propiedades

IUPAC Name |

1-(4-fluorophenoxy)-2-methyl-3-pyrrolidin-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO2/c1-14(17,10-16-8-2-3-9-16)11-18-13-6-4-12(15)5-7-13/h4-7,17H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDJVWXWZZOTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)(COC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol typically involves the reaction of 4-fluorophenol with 2-methyl-3-(1-pyrrolidinyl)-2-propanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol involves its interaction with molecular targets and pathways within biological systems. The fluorophenoxy group may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

Key Observations:

- Pyrrolidinyl vs. Piperazinyl Groups : The target compound’s pyrrolidine ring (5-membered, one N) is less polar and smaller than the piperazine derivative in , which contains two nitrogen atoms and a bulky 4-nitrophenyl substituent. This difference reduces the molecular weight and may improve membrane permeability in the target compound .

- Complexity in Patent Compounds : The ester-amide derivatives in exhibit higher molecular weights and structural complexity, likely designed for prolonged biological activity or targeted delivery .

Physical and Chemical Properties

- Solubility : The pyrrolidinyl group in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO) compared to the nitrophenyl-piperazinyl analog, which has higher hydrophobicity due to the aromatic nitro group .

- Basicity : Pyrrolidine (pKa ~11.3) is less basic than piperazine (pKa ~9.8 and 5.6 for the two N atoms), suggesting differences in protonation states under physiological conditions .

Actividad Biológica

1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a fluorophenoxy group, a pyrrolidinyl moiety, and a propanol backbone. Its molecular formula is CHFNO, and it has a molecular weight of approximately 225.29 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. Research indicates that compounds with similar structures often exhibit:

- Antidepressant Activity : Compounds containing pyrrolidine rings have been studied for their effects on serotonin and norepinephrine reuptake inhibition.

- Antiviral Properties : Structures similar to this compound have shown inhibitory effects against viral enzymes, suggesting potential applications in antiviral therapy.

In Vitro Studies

Recent studies have evaluated the efficacy of this compound against specific biological targets. Table 1 summarizes the findings from various in vitro assays.

| Biological Activity | IC50 (µM) | Cell Line/Assay | Reference |

|---|---|---|---|

| RNase H Inhibition | 5.5 | HIV-1 RT | |

| Cytotoxicity | >50 | HeLa Cells | |

| Antidepressant Activity | 10.0 | Serotonin Reuptake |

Case Studies

- Antiviral Activity : A study examined the compound's ability to inhibit RNase H activity associated with HIV-1 reverse transcriptase. The results indicated an IC50 value of 5.5 µM, demonstrating significant antiviral potential (Table 1) .

- Cytotoxicity Assessment : In HeLa cells, the compound exhibited low cytotoxicity (CC50 > 50 µM), suggesting a favorable safety profile for further development .

- Antidepressant Effects : Another investigation into the antidepressant-like effects revealed an IC50 of 10 µM for serotonin reuptake inhibition, indicating potential therapeutic applications in mood disorders .

Discussion

The biological activity of 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol suggests that it may serve as a lead compound for developing new therapeutic agents targeting viral infections and mood disorders. Its structural features contribute to its interactions with key biological pathways, particularly in inhibiting viral replication and modulating neurotransmitter levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.